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3-Methyl-1-(piperidin-4-yl)urea is an organic compound characterized by its unique structure, which includes a piperidine ring and a urea functional group. The molecular formula is CHNO, and its systematic name reflects its components: a methyl group attached to the urea nitrogen and a piperidine moiety at the other nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
3-Methyl-1-(piperidin-4-yl)urea can undergo various chemical transformations:
The specific products formed depend on the reagents and reaction conditions employed, which can lead to a diverse array of derivatives with unique properties.
The biological activity of 3-Methyl-1-(piperidin-4-yl)urea has been primarily associated with its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acid epoxides, which play crucial roles in various physiological processes, including inflammation and blood pressure regulation. By inhibiting sEH, this compound may contribute to reduced inflammatory responses and lower blood pressure, making it a candidate for therapeutic applications in cardiovascular diseases.
The synthesis of 3-Methyl-1-(piperidin-4-yl)urea typically involves the reaction of piperidine with methyl isocyanate. The general procedure includes:
3-Methyl-1-(piperidin-4-yl)urea has several notable applications:
Interaction studies have focused on understanding how 3-Methyl-1-(piperidin-4-yl)urea interacts with biological targets, particularly soluble epoxide hydrolase. These studies reveal that compounds with similar structures often exhibit varying degrees of inhibition against this enzyme. Understanding these interactions helps in optimizing the pharmacological profile of new derivatives aimed at specific therapeutic targets .
Several compounds share structural similarities with 3-Methyl-1-(piperidin-4-yl)urea, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-3-(piperidin-4-yl)urea | Methyl substitution on the urea nitrogen | Different binding affinities compared to 3-Methyl... |
| N-Methylpiperidine | Contains a piperidine ring | Often used as an intermediate in synthetic chemistry |
| 4-Piperidone | A ketone functional group on piperidine | Exhibits distinct reactivity patterns |
3-Methyl-1-(piperidin-4-yl)urea's specific substitution pattern allows it to exhibit distinct reactivity and biological activity compared to these similar compounds, making it valuable for targeted research applications .
The compound’s IUPAC name, 1-methyl-3-(piperidin-4-ylmethyl)urea, precisely defines its molecular architecture. It consists of a piperidine ring (a six-membered amine heterocycle) with a methylurea group (-NH-C(=O)-N(CH3)) attached via a methylene bridge at the 4-position. The piperidine ring adopts a chair conformation, while the urea moiety provides planar rigidity, creating a hybrid structure with both flexible and rigid domains.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15N3O | |
| Molecular Weight | 171.24 g/mol (base) | |
| logP (Partition Coeff.) | 4.95 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 36.9 Ų |
The hydrochloride salt form (C8H16ClN3O) is commonly used to enhance solubility, with a molecular weight of 207.7 g/mol.
Alternative designations include:
Safety data sheets classify it as a Warning substance (GHS07) due to hazards including skin irritation (H315), eye damage (H319), and respiratory toxicity (H335). Handling requires PPE and ventilation to mitigate exposure risks.